molecular formula C24H20ClF4N5O2 B1193823 VU6015929 HCl

VU6015929 HCl

Cat. No. B1193823
M. Wt: 521.9006
InChI Key: QGTJUIQZHZUHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6015929 is a novel selective discoidin domain receptor 1/2 (DDR1/2) inhibitor, potently blocking collagen-induced DDR1 activation and collagen-IV production.

Scientific Research Applications

Coherent Laser Control of Bound‐to‐Bound Transitions

  • Research Focus : Utilized a method based on quantum mechanical interference for controlling ionization rates of HCl through one- and three-photon excitation of an intermediate Rydberg state. This study provides insights into manipulating molecular transitions, potentially applicable to VU6015929 HCl in similar contexts (Lu et al., 1992).

Materials Selection for Use in Concentrated Hydrochloric Acid

  • Research Focus : Investigated the corrosion performance of commercial nickel-based alloys in HCl solutions. This research could inform the selection of materials for handling or containing VU6015929 HCl, ensuring stability and safety (Mishra et al., 2017).

Dynamics of the H+HCl Gas-phase Reaction

  • Research Focus : Studied the reaction of atomic hydrogen with HCl in the gas phase, providing essential data on reactive collision processes. Such information could be relevant for understanding the reactivity and interaction of VU6015929 HCl with other substances (Brownsword et al., 1998).

Quantitative Photoabsorption and Fluorescence Study of HCl in Vacuum Ultraviolet

  • Research Focus : Measured the photoabsorption and fluorescence cross sections of HCl, providing insights into the behavior of HCl under vacuum ultraviolet light. This could be relevant for photolytic studies involving VU6015929 HCl (Nee et al., 1986).

Protein Thermodynamic Destabilization in Assessment of Pathogenicity

  • Research Focus : Explored the thermodynamic stability of proteins, which could have implications in understanding how VU6015929 HCl interacts with biological molecules at a molecular level (Pricolo et al., 2020).

Gelatin: A Green Corrosion Inhibitor for Carbon Steel in Oil Well Acidizing Environment

  • Research Focus : Investigated the use of gelatin as a corrosion inhibitor in hydrochloric acid, highlighting the importance of corrosion inhibition in environments where VU6015929 HCl might be used (Haruna et al., 2018).

8-Hydroxyquinoline as an Alternative Green and Sustainable Acidizing Oilfield Corrosion Inhibitor

  • Research Focus : Studied the corrosion inhibition performance of 8-hydroxyquinoline, relevant for understanding the interactions and stability of VU6015929 HCl in corrosive environments (Obot et al., 2017).

properties

Product Name

VU6015929 HCl

Molecular Formula

C24H20ClF4N5O2

Molecular Weight

521.9006

IUPAC Name

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride

InChI

InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H

InChI Key

QGTJUIQZHZUHQG-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU6015929;  VU-6015929;  VU 6015929;  VU6015929 HCl;  VU6015929 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.